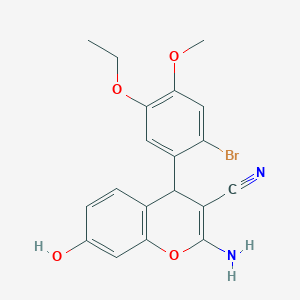![molecular formula C26H25IN2O4 B4067231 2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067231.png)
2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C26H25IN2O4 and its molecular weight is 556.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 556.08590 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A variety of methods have been developed for the synthesis of tetrahydrochromene derivatives, highlighting the versatility and potential for chemical modification of these compounds. For instance, an efficient oxidative difunctionalisation method has been employed to synthesize a novel series of tetrahydrochromene derivatives, demonstrating excellent yields and providing insights into their chemical properties through IR, 1H and 13C NMR, and Mass spectral data (Nagamani et al., 2019). Additionally, electrocatalytic multicomponent assembling offers an efficient approach to obtaining chromene-3-carbonitrile derivatives, showcasing the adaptability of synthetic strategies for these compounds (Vafajoo et al., 2014).
Antimicrobial Activity
The antimicrobial potential of tetrahydrochromene derivatives has been a subject of interest, with studies revealing their efficacy against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Nagamani et al., 2019).
Crystal Structure Analysis
X-ray crystallography has been utilized to determine the crystal structures of these compounds, providing valuable insights into their molecular configurations and the types of interactions that stabilize their structures. Such analyses aid in understanding the structural basis for their activity and can guide the design of derivatives with enhanced properties (Sharma et al., 2015).
Combinatorial Synthesis
The development of combinatorial libraries of tetrahydrochromene derivatives highlights the potential for discovering compounds with novel biological activities. Catalyst-free reactions in water for synthesizing novel derivatives underscore the move towards greener and more sustainable chemistry practices (Kumaravel & Vasuki, 2009).
Cytotoxic Activity
Some studies have evaluated the cytotoxic activity of chromene derivatives in cancer cell lines, suggesting a potential application in cancer research and therapy. The structural features of these compounds, such as the chromene moiety, have been linked to their cytotoxic effects, offering a basis for the development of anticancer agents (Haiba et al., 2016).
Non-Linear Optical Properties
The exploration of non-linear optical (NLO) properties in chromene derivatives indicates their potential application in optical materials and devices. Studies employing quantum chemical analysis and spectroscopic techniques provide insights into their electronic and structural characteristics, which are crucial for their NLO properties (Arif et al., 2022).
properties
IUPAC Name |
2-amino-4-[3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25IN2O4/c1-3-31-22-12-17(11-19(27)25(22)32-14-16-9-7-15(2)8-10-16)23-18(13-28)26(29)33-21-6-4-5-20(30)24(21)23/h7-12,23H,3-6,14,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDQHKFOHLXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)I)OCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)glycinate](/img/structure/B4067154.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067160.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4067169.png)


![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4067186.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067197.png)
![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4067205.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067216.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4067224.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4067243.png)
![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)